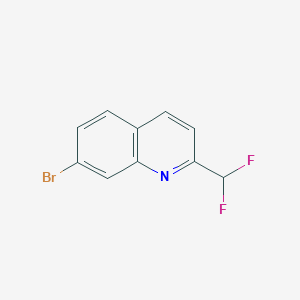
(1S,2R)-2-(((R)-1-Phenylethyl)amino)cyclohexanecarboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-2-((®-1-Phenylethyl)amino)cyclohexanecarboxylic acid hydrochloride is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-((®-1-Phenylethyl)amino)cyclohexanecarboxylic acid hydrochloride typically involves the following steps:
Formation of the cyclohexane ring: This can be achieved through various cyclization reactions.
Introduction of the amino group: The amino group can be introduced via reductive amination or other suitable methods.
Attachment of the phenylethyl group: This step often involves a nucleophilic substitution reaction.
Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R)-2-((®-1-Phenylethyl)amino)cyclohexanecarboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(1S,2R)-2-((®-1-Phenylethyl)amino)cyclohexanecarboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It can be used as a chiral building block in the synthesis of complex molecules.
Biology: The compound may serve as a ligand in biochemical studies to investigate protein-ligand interactions.
Industry: It can be used in the production of fine chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of (1S,2R)-2-((®-1-Phenylethyl)amino)cyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved.
Comparación Con Compuestos Similares
Similar Compounds
- (1S,2R)-2-((®-1-Phenylethyl)amino)cyclohexanecarboxylic acid
- (1S,2R)-2-((®-1-Phenylethyl)amino)cyclohexanecarboxylic acid methyl ester
- (1S,2R)-2-((®-1-Phenylethyl)amino)cyclohexanecarboxylic acid ethyl ester
Uniqueness
The uniqueness of (1S,2R)-2-((®-1-Phenylethyl)amino)cyclohexanecarboxylic acid hydrochloride lies in its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity. Compared to similar compounds, it may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it valuable for specific applications.
Propiedades
Fórmula molecular |
C15H22ClNO2 |
|---|---|
Peso molecular |
283.79 g/mol |
Nombre IUPAC |
2-(1-phenylethylamino)cyclohexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C15H21NO2.ClH/c1-11(12-7-3-2-4-8-12)16-14-10-6-5-9-13(14)15(17)18;/h2-4,7-8,11,13-14,16H,5-6,9-10H2,1H3,(H,17,18);1H |
Clave InChI |
PLVIDAXJKGCCHG-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)NC2CCCCC2C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate](/img/structure/B12075619.png)


![2-[3,4-Dihydro-2-oxo-6-(trifluoromethoxy)quinolin-1(2H)-yl]acetamide](/img/structure/B12075657.png)




![tert-Butyl (6,8-dioxo-5,7-diazaspiro[3.4]octan-2-yl)carbamate](/img/structure/B12075673.png)
![2-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B12075679.png)
![2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetic acid hydrochloride](/img/structure/B12075684.png)
![3-{[3-(Propan-2-yl)phenoxy]methyl}pyrrolidine](/img/structure/B12075686.png)
![N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide](/img/structure/B12075697.png)
![3-{2-[3-(4-Pentylcarbamoyl-oxazol-2-yl)-7-oxa-bicyclo[2.2.1]hept-2-ylmethyl]-phenyl}-propionic acid](/img/structure/B12075700.png)
